molecular formula C17H21N3O B5438466 4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine

Cat. No. B5438466
M. Wt: 283.37 g/mol
InChI Key: FZMXNJRTMZKPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is a synthetic compound that has shown potential in scientific research. It is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine is not fully understood. However, it has been found to interact with certain receptors in the brain, such as the dopamine transporter and sigma-1 receptor. It has also been found to inhibit certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be beneficial in the treatment of Alzheimer's disease. Additionally, it has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine in lab experiments include its potential in the treatment of various diseases, its ability to increase dopamine levels in the brain, and its antioxidant properties. However, limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For the use of 4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine include further research into its mechanism of action, potential side effects, and its use in the treatment of various diseases. Additionally, it may be used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.

Synthesis Methods

The synthesis of 4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been achieved through various methods. One of the most common methods involves the reaction of benzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by cyclization with piperidine and carbonylation with carbon monoxide. Other methods include the use of palladium catalysts and the use of other reagents such as tert-butyl isocyanide.

Scientific Research Applications

4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine has been used in various scientific research studies. It has been found to have potential in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-19-16(7-10-18-19)17(21)20-11-8-15(9-12-20)13-14-5-3-2-4-6-14/h2-7,10,15H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXNJRTMZKPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.